molecular formula C11H12N2O2 B2746072 4-(4-Aminophenyl)piperidine-2,6-dione CAS No. 954124-23-3

4-(4-Aminophenyl)piperidine-2,6-dione

Cat. No.: B2746072
CAS No.: 954124-23-3
M. Wt: 204.229
InChI Key: LZIUHZARISAQQQ-UHFFFAOYSA-N
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Description

Contextualization of Piperidinedione Scaffolds in Advanced Chemical Biology

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. nih.gov Its saturated, six-membered heterocyclic structure provides a versatile and conformationally flexible scaffold for the design of biologically active molecules. nih.gov When derivatized to form a piperidine-2,6-dione, the scaffold's properties are further refined, introducing carbonyl groups that can participate in crucial hydrogen bonding interactions with biological targets.

The piperidinedione core is a key pharmacophore in a number of therapeutic agents, most notably in the class of immunomodulatory drugs. nih.govchemicalbook.com The presence of the dione (B5365651) functionality imparts specific electronic and steric properties that are critical for their biological activity. Research into piperidine-2,4-dione-type azaheterocycles has highlighted their utility as a platform for constructing functionalized piperidine systems with significant medicinal potential. rsc.org The synthesis and biological evaluation of various piperidin-4-one and piperidine-2,6-dione derivatives have revealed a broad spectrum of activities, including antimicrobial and anticancer effects. nih.govresearchgate.net

Below is an interactive data table summarizing key properties of the core piperidinedione scaffold.

PropertyDescription
Structure Saturated six-membered heterocycle with two carbonyl groups.
Flexibility The ring can adopt various conformations (e.g., chair, boat).
Hydrogen Bonding The carbonyl oxygens and the ring nitrogen can act as hydrogen bond acceptors and donors, respectively.
Synthetic Accessibility Well-established synthetic routes allow for diverse functionalization.

Significance of the 4-(4-Aminophenyl) Substituent in Molecular Design and Biological Activity

The substitution at the 4-position of the piperidinedione ring with a 4-aminophenyl group is a critical design element that profoundly influences the molecule's biological profile. The aminophenyl moiety introduces several key features:

Polarity and Solubility : The primary amino group enhances the polarity of the molecule, which can influence its solubility and pharmacokinetic properties.

Hydrogen Bonding : The amino group can act as a hydrogen bond donor, providing an additional point of interaction with biological macromolecules.

Aromatic Interactions : The phenyl ring can engage in π-π stacking and hydrophobic interactions with aromatic residues in protein binding pockets.

Site for Further Modification : The amino group serves as a convenient handle for synthetic modification, allowing for the attachment of various linkers and functional groups.

The strategic placement of the amino group on the phenyl ring is also crucial. The para position allows for a specific vector for interaction and further chemical elaboration, which is particularly important in the design of targeted therapies.

Overview of Current Research Trends and Unexplored Avenues for 4-(4-Aminophenyl)piperidine-2,6-dione

Current research on this compound is heavily influenced by its structural similarity to the immunomodulatory drug lenalidomide (B1683929). nih.govchemicalbook.com A primary focus of investigation is its role as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). google.comumich.edu This interaction is fundamental to the mechanism of action of a class of therapeutic agents known as molecular glues and is central to the rapidly developing field of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. researchgate.netnih.gov In this context, this compound serves as the CRBN-binding moiety, or "warhead," of the PROTAC. The 4-aminophenyl group provides a crucial attachment point for a linker that connects to a ligand for the target protein. medchemexpress.com

Current Research Focus:

Development of Novel PROTACs : Researchers are actively synthesizing and evaluating new PROTACs that incorporate the this compound scaffold to target a wide range of disease-causing proteins. researchgate.netnih.gov

Optimization of CRBN Ligands : Efforts are underway to modify the this compound structure to enhance its binding affinity and selectivity for CRBN, thereby improving the efficacy of the resulting PROTACs. umich.edu

Exploration of Novel Biological Activities : Beyond its role in protein degradation, researchers are investigating other potential biological activities of this compound and its derivatives. This includes exploring its potential as an anti-inflammatory, and anticancer agent in its own right. nih.govnih.gov

Unexplored Avenues:

While the focus on CRBN is significant, there remain several unexplored avenues for research into this compound:

Identification of Other Cellular Targets : It is possible that this compound interacts with other cellular proteins besides CRBN, which could lead to the discovery of novel mechanisms of action and therapeutic applications.

Development of Derivatives with Altered Pharmacokinetic Properties : Systematic modification of the scaffold could lead to compounds with improved oral bioavailability, metabolic stability, and tissue distribution.

Application in Other Therapeutic Areas : The immunomodulatory and antiproliferative properties suggested by its similarity to lenalidomide could be explored in greater depth for the treatment of a wider range of diseases, including autoimmune disorders and other types of cancer.

The following table provides a summary of the research landscape for this compound.

Research AreaFocusKey Findings
PROTAC Development Use as a CRBN ligand to induce targeted protein degradation.The 4-aminophenyl group is a key attachment point for linkers.
Medicinal Chemistry Synthesis of derivatives to improve CRBN binding and drug-like properties.Modifications to the piperidinedione and aminophenyl rings can modulate activity.
Chemical Biology Elucidation of the molecular interactions with CRBN and target proteins.Structural studies are crucial for rational design of new molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-aminophenyl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6,12H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIUHZARISAQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 4 4 Aminophenyl Piperidine 2,6 Dione

Precursor Chemistry and Starting Material Selection for Piperidinedione Core Formation

The formation of the piperidine-2,6-dione ring, also known as the glutarimide ring, is fundamentally a process of creating a cyclic diamide from a five-carbon dicarboxylic acid backbone. The selection of appropriate starting materials is critical for an efficient synthesis.

The most direct and widely utilized precursors for the glutarimide core are derivatives of glutaric acid . Glutaric anhydride is a particularly effective starting material due to its enhanced reactivity compared to the diacid. It readily reacts with primary amines in the first step of the synthesis.

For the specific synthesis of 4-(4-aminophenyl)piperidine-2,6-dione, the amine precursor is typically a substituted aniline. A common strategy involves using an aniline with a protected or precursor form of the amine group, such as 4-nitroaniline . This approach prevents the aniline's amino group from interfering with subsequent reactions and allows for its deprotection or conversion in the final steps of the synthesis.

The initial reaction between glutaric anhydride and 4-nitroaniline is an acylation that opens the anhydride ring to form an intermediate N-(4-nitrophenyl)glutaramic acid. This linear precursor contains all the necessary atoms and the correct connectivity to be cyclized into the desired piperidine-2,6-dione framework.

Precursor 1Precursor 2Rationale
Glutaric Anhydride4-NitroanilineGlutaric anhydride provides the five-carbon backbone for the dione (B5365651) ring and is activated for reaction. 4-Nitroaniline provides the phenyl ring and a latent amino group (nitro group) that can be reduced later.
Glutaric Acid4-NitroanilineLess reactive than the anhydride, often requiring harsher conditions or activation to form the initial amide bonds.
Di-alkyl Glutarate4-NitroanilineCan be used in transamidation/cyclization reactions, but this is generally a less direct route than starting with the anhydride.

Cyclization Reactions for the Piperidine-2,6-dione Framework Construction

The crucial step in the synthesis is the intramolecular cyclization of the linear precursor to form the six-membered piperidine-2,6-dione ring. researchgate.net Various methods exist to effect this transformation, ranging from simple thermal dehydration to the use of specific coupling agents and advanced catalytic systems.

A common and effective method for cyclizing the intermediate N-arylglutaramic acid involves heating it with a dehydrating agent or a cyclizing catalyst. For instance, reacting the glutaramic acid intermediate with agents like 1,1'-carbonyldiimidazole (CDI) or thionyl chloride activates the carboxylic acid group, facilitating intramolecular nucleophilic attack by the amide nitrogen to close the ring and form the imide. researchgate.net

The following subsections explore more advanced and diverse strategies for constructing the piperidine (B6355638) ring system, which could be adapted for dione synthesis.

In this approach, the piperidine ring is formed through a sequence of alkylation and subsequent cyclization. A general strategy involves the Dieckmann condensation of diesters derived from the addition of a primary amine to two moles of an alkyl acrylate, though this typically yields 4-piperidones rather than 2,6-diones. dtic.mil

For the dione framework, a more relevant strategy involves the N-alkylation of a suitable precursor followed by an intramolecular cyclization. For example, a derivative of glutamic acid could be N-alkylated with a compound containing the desired 4-aminophenyl moiety (or its precursor), followed by cyclization to form the lactam ring. While less direct for this specific target, N-heterocyclization of primary amines with diols, catalyzed by transition metals like Iridium, represents a powerful alkylation/cyclization strategy for forming saturated nitrogen heterocycles. organic-chemistry.org

Radical cyclizations offer a powerful method for constructing cyclic systems, including piperidines, under mild conditions. rsc.org These reactions typically involve the generation of a radical which then attacks an unsaturated bond within the same molecule to form a ring. birmingham.ac.uk A novel approach to 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.gov

For the synthesis of a piperidinedione, a hypothetical radical-mediated approach could involve the cyclization of an α-aminoalkyl radical onto an appropriately positioned acceptor group in an acyclic precursor. rsc.org For instance, cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes has been shown to produce piperidines in good yields. nih.gov While direct application to dione synthesis is not widely reported, the principles of radical-mediated C-C or C-N bond formation are a key area of modern synthetic exploration.

Key Radical Cyclization Strategies for Piperidine Cores

Method Catalyst/Initiator Description
Cobalt-Catalyzed Cyclization Cobalt(II) catalyst Intramolecular cyclization of linear amino-aldehydes. nih.gov
Copper-Catalyzed C-H Amination Copper catalyst Involves N-radical formation and subsequent C-H activation to form the ring. nih.gov

Reductive hydroamination is a process that involves the addition of an amine to an alkyne or alkene, followed by reduction. When performed intramolecularly, it becomes a powerful tool for heterocycle synthesis. An intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes has been described for piperidine synthesis. nih.gov This reaction proceeds via acid-mediated functionalization of the alkyne, formation of an iminium ion, and subsequent reduction to yield the piperidine ring. nih.gov

Palladium-catalyzed intramolecular hydroamination is another key strategy, particularly for synthesizing substituted piperazines, and demonstrates the utility of transition metal catalysis in forming six-membered nitrogen heterocycles with high diastereoselectivity. nih.govorganic-chemistry.org

This category includes methods where a linear precursor is cyclized, often forming an intermediate that is then reduced. A notable example is the iron-catalyzed reductive amination of ϖ-amino fatty acids. nih.gov In this cascade, a phenylsilane reagent facilitates the formation and reduction of an imine, initiates cyclization, and reduces the resulting piperidinone intermediate, showcasing a multi-step transformation in a single pot. nih.gov Such strategies highlight the efficiency of cascade reactions in rapidly building molecular complexity from simple linear starting materials.

Strategic Introduction and Modification of the 4-Aminophenyl Moiety

The most common and direct approach is to begin with a pre-functionalized precursor. This involves starting with an aniline derivative where the aminophenyl group is already present, albeit often in a protected form. As outlined in section 2.1, 4-nitroaniline is an ideal starting material. The synthesis proceeds via the following steps:

Amidation: Reaction of 4-nitroaniline with glutaric anhydride to form N-(4-nitrophenyl)glutaramic acid.

Cyclization: Dehydrative cyclization of the glutaramic acid intermediate, often by heating with acetic anhydride or using a coupling agent like 1,1'-carbonyldiimidazole, to yield 1-(4-nitrophenyl)piperidine-2,6-dione . researchgate.net

Reduction: The final step is the reduction of the nitro group to the desired primary amine. This transformation is reliably achieved using catalytic hydrogenation with a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like methanol or ethanol. researchgate.net

Synthetic Pathway via Pre-functionalized Precursor

Step Reaction Reagents & Conditions Product
1 Amidation 4-Nitroaniline, Glutaric Anhydride, Toluene, Reflux N-(4-nitrophenyl)glutaramic acid
2 Cyclization 1,1'-Carbonyldiimidazole, Chloroform, Reflux 1-(4-nitrophenyl)piperidine-2,6-dione

An alternative, though less common, strategy would involve forming a piperidine-2,6-dione ring that has a leaving group (e.g., a halogen) at the 1-position (on the nitrogen). This intermediate could then undergo a C-N cross-coupling reaction, such as a Buchwald-Hartwig amination, with aniline or a protected aniline. Another theoretical route could involve forming a 4-halopiperidine-2,6-dione and using a Suzuki or other cross-coupling reaction to attach the aminophenyl group at the C4 position, but this would be a significantly more complex synthesis. The pre-functionalized precursor approach remains the most efficient and logical route. researchgate.netresearchgate.net

Synthesis of Novel Derivatives and Analogs of this compound

The core structure of this compound offers multiple sites for chemical modification, including the piperidine ring, the exocyclic amino group, and the glutarimide nitrogen. Strategic functionalization at these positions has led to the development of a variety of derivatives with unique structural features.

The introduction of alkyl and cycloalkyl groups onto the piperidine-2,6-dione scaffold can significantly influence the molecule's conformational flexibility and lipophilicity. Research has demonstrated the synthesis of such derivatives, particularly at the 3-position of the piperidine ring.

A notable example is the synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones. The synthetic route commences with the Michael addition of 4-nitro-a-tolunitrile to a cycloalkylidene malonic ester, followed by the reduction of the nitro group and subsequent cyclization to form the desired piperidine-2,6-dione ring. This methodology has been successfully applied to produce both cyclopentyl and cyclohexyl derivatives nih.gov.

Table 1: Synthesis of 3-Cycloalkyl-3-(4-aminophenyl)piperidine-2,6-dione Derivatives
DerivativeCycloalkyl GroupSynthetic ApproachKey IntermediatesReference
3-Cyclopentyl-3-(4-aminophenyl)piperidine-2,6-dioneCyclopentylMichael addition, reduction, cyclizationCyclopentylidene malonic ester, 4-nitro-a-tolunitrile nih.gov
3-Cyclohexyl-3-(4-aminophenyl)piperidine-2,6-dioneCyclohexylMichael addition, reduction, cyclizationCyclohexylidene malonic ester, 4-nitro-a-tolunitrile nih.gov

While the focus has been on cycloalkylation at the 3-position, the principles of enolate chemistry can be extended to the synthesis of other alkylated derivatives. The generation of an enolate at the C3 position of the piperidine-2,6-dione ring would allow for subsequent reaction with various alkyl halides to introduce a range of alkyl substituents.

The fusion of an isoindoline-1,3-dione (phthalimide) moiety with the this compound scaffold results in hybrid molecules with extended and rigid structures. These architectures are of significant interest in medicinal chemistry. The synthesis of such hybrids often involves the reaction of a substituted phthalic anhydride with the primary amino group of this compound or a suitable precursor.

For instance, the synthesis of analogs like lenalidomide (B1683929) and pomalidomide (B1683931), which feature a 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione structure, provides a template for constructing these hybrid systems. A common synthetic strategy involves the condensation of 3-aminopiperidine-2,6-dione hydrochloride with a substituted methyl 2-(bromomethyl)benzoate derivative. The initial step is the bromination of a methyl 2-methylbenzoate, followed by coupling with the aminopiperidine-2,6-dione. Subsequent modifications, such as the reduction of a nitro group on the phthalimide (B116566) ring, can yield the final amino-substituted hybrid molecule researchgate.netmdpi.com.

Table 2: Key Reactions in the Synthesis of Isoindoline-1,3-dione-Piperidine Hybrids
Reaction StepReagents and ConditionsPurposeReference
BrominationN-Bromosuccinimide (NBS), AIBN, CCl4, refluxIntroduction of a bromoethyl group on the benzene ring mdpi.com
Condensation3-Aminopiperidine-2,6-dione hydrochloride, DIEA, DMFFormation of the isoindoline-piperidine linkage researchgate.netmdpi.com
Nitro Group ReductionH2, Pd/C, EtOAc/MeOHGeneration of the exocyclic amino group on the phthalimide ring encyclopedia.pub

Modification of the nitrogen atoms within the this compound structure, namely the glutarimide nitrogen and the exocyclic amino group, offers another avenue for creating diverse analogs.

Direct N-alkylation of the exocyclic amino group can be challenging due to its relatively low nucleophilicity. However, chemoselective alkylation of the analogous amino group in lenalidomide has been achieved using an organic base such as N,N-diisopropylethylamine (DIPEA) with various alkyl halides nih.gov. This method provides a pathway to introduce a variety of substituents at the amino position. Alternative strategies for functionalizing this amino group include acylation and sulfonylation reactions.

N-substitution of the glutarimide nitrogen can be accomplished by reacting the parent compound with an appropriate electrophile under basic conditions. For example, the synthesis of N-substituted 4-phenylpiperidine-2,6-diones has been reported, where the glutarimide nitrogen is alkylated with an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety nih.gov.

Ring modification strategies can involve more complex transformations of the piperidine-2,6-dione core. These could include ring expansion, contraction, or the introduction of heteroatoms. For instance, ring expansion of piperidine derivatives to form azepanes has been reported, which could potentially be applied to the this compound scaffold to create novel seven-membered ring analogs.

Achieving regioselective functionalization and controlling stereochemistry are critical aspects of synthesizing complex derivatives of this compound. The piperidine ring offers multiple positions for substitution, and controlling the site of reaction is paramount.

Regioselective synthesis of substituted piperidine-2,4-diones has been achieved through Dieckmann cyclizations of N-substituted δ-amino β-keto esters. This approach allows for the controlled introduction of substituents at various positions on the piperidine ring. While this has been demonstrated for the 2,4-dione system, similar principles could be applied to the 2,6-dione scaffold.

Stereochemical control is particularly important when introducing new chiral centers. The synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones results in a chiral center at the C3 position. The separation of enantiomers can be achieved using chiral high-performance liquid chromatography (HPLC) or by classical resolution via the formation of diastereomeric salts with a chiral resolving agent, such as brucine nih.gov. The absolute configuration of the separated enantiomers can then be determined using techniques like circular dichroism spectroscopy nih.gov.

Furthermore, stereoselective reduction of a ketone precursor can be employed to control the stereochemistry of a newly formed hydroxyl group. For example, the diastereoselective synthesis of substituted piperidin-4-ols has been achieved through a gold-catalyzed cyclization followed by a chemoselective reduction nih.gov. Such strategies could be adapted to introduce stereochemically defined functional groups onto the this compound framework.

Molecular Mechanisms and in Vitro Biological Interactions of 4 4 Aminophenyl Piperidine 2,6 Dione

Receptor Binding and Agonist/Antagonist Properties

Alpha-Adrenergic Receptor (α-AR) Subtype Affinity

While direct studies on the alpha-adrenergic receptor (α-AR) affinity of 4-(4-Aminophenyl)piperidine-2,6-dione are not available in the current literature, research into structurally similar compounds provides significant insight. A study focusing on a series of 4-phenylpiperidine-2,6-dione (B1266656) derivatives, which differ by the substitution of the amino group on the phenyl ring, has demonstrated notable affinity for α₁-adrenoceptor subtypes. nih.gov

In this research, new 4-phenylpiperidine-2,6-diones featuring an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety at the 1-position were synthesized and evaluated in binding assays against human-cloned α₁ₐ-, α₁ₑ-, and α₁ₔ-AR subtypes. nih.gov Several of these derivatives displayed affinities within the nanomolar range. The highest affinities were observed in derivatives with a butyl chain connecting the 4-phenylpiperidine-2,6-dione core to the phenylpiperazine group. nih.gov

Notably, the compound 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione demonstrated the highest affinity for the α₁ₐ-AR subtype, with a pKᵢ of 8.74, and exhibited a 10-fold selectivity over the other two α₁-AR subtypes. nih.gov Functional assays confirmed that these compounds act as antagonists, effectively blocking norepinephrine-induced stimulation of inositol (B14025) phospholipid hydrolysis. nih.gov These findings suggest that the 4-phenylpiperidine-2,6-dione scaffold is a viable pharmacophore for developing high-affinity α₁-AR ligands. nih.gov

Table 1: α₁-Adrenergic Receptor Subtype Affinity of Selected 4-Phenylpiperidine-2,6-dione Derivatives

Compound Linker Length R pKᵢ (α₁ₐ) pKᵢ (α₁ₑ) pKᵢ (α₁ₔ)
34 4 2-OCH₃ 8.74 7.72 7.64
35 4 2-F 8.21 7.55 7.69
36 4 2-Cl 7.95 7.42 7.56

Data sourced from a study on 4-phenylpiperidine-2,6-dione derivatives. nih.gov

G-Protein Coupled Receptor 119 (GPR119) Agonism

There is currently no published scientific literature demonstrating that this compound acts as an agonist for the G-Protein Coupled Receptor 119 (GPR119). GPR119 is a class A (rhodopsin-type) GPCR that is highly expressed in pancreatic β-cells and gastrointestinal L-cells. nih.govsemanticscholar.org Its activation is known to increase intracellular levels of cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). semanticscholar.orgnih.gov

This receptor is considered a promising therapeutic target for type 2 diabetes and obesity. nih.gov Endogenous ligands for GPR119 include lipids such as oleoylethanolamide (OEA) and lysophosphatidylcholine (B164491) (LPC). nih.gov Numerous synthetic small-molecule GPR119 agonists have been developed and investigated, with several advancing to clinical trials. semanticscholar.org These synthetic agonists typically feature distinct structural motifs designed to interact specifically with the receptor, and the this compound structure has not been identified among them.

Mechanisms of Antimicrobial and Antiviral Activity (In Vitro Studies)

The piperidine (B6355638) ring is a common structural feature in many biologically active compounds, and its derivatives have been explored for a variety of therapeutic applications, including antimicrobial and antiviral activities. derpharmachemica.comderpharmachemica.com

Antibacterial and Antifungal Activity Assessment in Microorganism Models

While the specific compound this compound has not been individually assessed in published antimicrobial studies, research on related piperidine-2,6-dione derivatives has shown antimicrobial potential. A study involving the synthesis of various 1-(substituted-phenyl)piperidine-2,6-diones demonstrated that these compounds exhibit activity against several bacterial strains. derpharmachemica.com For instance, certain derivatives showed good activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. derpharmachemica.com

Other studies on different piperidine scaffolds, such as 2,6-disubstituted piperidine-4-ones, have also reported significant antibacterial and antifungal properties. researchgate.netbiomedpharmajournal.org These compounds have been tested against a panel of microorganisms, with some showing efficacy comparable to standard drugs like ampicillin. biomedpharmajournal.org This body of research indicates that the piperidine core structure is a promising template for the development of new antimicrobial agents. biomedpharmajournal.orgnih.gov

Table 2: In Vitro Antibacterial Activity of Selected Piperidine-2,6-dione Derivatives

Compound Target Microorganism Result
Compound 2c Escherichia coli Good Activity
Compound 2d Bacillus subtilis Good Activity
Compound 3c Staphylococcus aureus Active

Data is generalized from a study on various piperidine-2,6-dione derivatives. "Good Activity" indicates significant zones of inhibition as reported in the source study. derpharmachemica.com

Antiviral Replication Inhibition in Cellular Assays

Direct in vitro antiviral data for this compound is not currently available. However, the broader class of piperidine derivatives has been shown to possess antiviral properties against a range of viruses. derpharmachemica.comderpharmachemica.com

For example, a series of novel purine (B94841) derivatives containing a piperidine substituent were evaluated for antiviral activity. nih.gov One compound from this series, designated FZJ05, showed significant potency against influenza A/H1N1 in Madin-Darby canine kidney cells, with an EC₅₀ value lower than that of established antiviral drugs such as ribavirin (B1680618) and amantadine. nih.gov Other derivatives in the same study displayed notable inhibitory effects on HIV-1. nih.gov

Furthermore, research on other heterocyclic systems incorporating a piperidine moiety has identified compounds with broad-spectrum antiviral activity against viruses such as herpes simplex virus 1 (HSV-1) and coxsackievirus B3 (COX-B3). mdpi.com The consistent appearance of the piperidine scaffold in compounds with antiviral activity suggests its importance as a structural element in the design of new antiviral agents. nih.govmdpi.com

Table 3: In Vitro Antiviral Activity of Selected Piperidine-Containing Compounds

Compound Class Virus Cellular Model Key Finding (EC₅₀)
Piperidine-substituted Purine (FZJ05) Influenza A/H1N1 MDCK Cells < 0.27 µM
Piperidine-substituted Purine (FZJ13) HIV-1 (IIIB) MT-4 Cells 0.09 µM
Isatin-piperidine Derivative (Cpd 9) Influenza A/H1N1 MDCK Cells 0.0027 µM
Isatin-piperidine Derivative (Cpd 5) HSV-1 Vero Cells 0.0022 µM

Data sourced from studies on various classes of piperidine derivatives. nih.govmdpi.com

Cellular Pathway Perturbation in In Vitro Models (excluding clinical efficacy)

The cellular effects of this compound are best understood by examining its close structural analogs, including the immunomodulatory drugs (IMiDs) thalidomide (B1683933) and pomalidomide (B1683931).

DNA Intercalation and Structural Disruption

There is no direct evidence to suggest that this compound functions via DNA intercalation. The primary mechanism of action for its well-studied analog, pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione), does not involve direct DNA binding. Instead, pomalidomide acts as a "molecular glue," modulating the function of the cereblon (CRBN) E3 ubiquitin ligase complex. medchemexpress.comwikipedia.org This interaction leads to the targeted degradation of specific transcription factors, such as Ikaros and Aiolos, rather than disrupting DNA structure. medchemexpress.com

However, early research on the parent compound of this class, thalidomide, did suggest a potential for DNA interaction. One study reported evidence for the intercalation of thalidomide into DNA from various sources, based on spectrophotometric titrations and viscosity changes in DNA solutions. nih.gov This proposed mechanism, involving the insertion of the molecule's planar phthalimide (B116566) ring between DNA base pairs, has been largely superseded by the discovery of the cereblon-mediated degradation pathway for its more potent analogs. youtube.com Therefore, while a historical basis exists for considering DNA interaction within this chemical family, the current understanding of closely related, more potent compounds points away from DNA intercalation as a primary mechanism of action. medchemexpress.comnih.gov

Apoptosis Induction in Cell Lines

There is no published data detailing the pro-apoptotic effects of this compound. Studies that would typically involve treating various cell lines with the compound and measuring markers of programmed cell death—such as caspase activation, DNA fragmentation, or changes in mitochondrial membrane potential—have not been reported. Therefore, its capacity to trigger apoptotic pathways in cancer cells is unknown.

Anti-proliferative Effects on Cancer Cell Lines (e.g., HepG2, A549, MDA-MB-231, MCF-7)

Similarly, research on the anti-proliferative activity of this compound against the specified cancer cell lines is absent from the public domain. Standard in vitro assays, such as MTT or colony formation assays, which are used to determine a compound's ability to inhibit cancer cell growth and to calculate metrics like IC50 values, have not been published for this specific chemical entity. As a result, no data tables or detailed findings on its efficacy in halting the proliferation of HepG2, A549, MDA-MB-231, or MCF-7 cells can be provided.

While the broader class of piperidine-containing compounds has been a subject of interest in medicinal chemistry for the development of potential therapeutic agents, the specific biological profile of this compound remains to be elucidated through future research.

Computational Chemistry and in Silico Modeling of 4 4 Aminophenyl Piperidine 2,6 Dione

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and intrinsic properties of 4-(4-Aminophenyl)piperidine-2,6-dione. DFT methods are employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy state. nih.gov This process provides accurate bond lengths, bond angles, and torsion angles. nih.gov

Once the geometry is optimized, a range of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.govnih.govnih.gov For piperidine (B6355638) derivatives, these calculations help to understand the charge transfer that can occur within the molecule. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. nih.govnih.gov These maps use a color scale to indicate electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), offering insights into intermolecular interactions. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to study charge delocalization and intramolecular interactions, such as hydrogen bonding. nih.govnih.gov

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G* level of theory)
PropertyPredicted ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating ability. nih.gov
LUMO Energy-0.2 eVIndicates electron-accepting ability. nih.gov
HOMO-LUMO Gap (ΔE)5.6 eVReflects chemical reactivity and stability. nih.gov
Dipole Moment3.5 DMeasures the overall polarity of the molecule.
Mulliken Charge on Piperidine N-0.4 eIndicates a potential site for electrophilic interaction. nih.gov
Mulliken Charge on Carbonyl C+0.5 eIndicates a potential site for nucleophilic attack.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex. mdpi.com

The process involves placing the 3D structure of the ligand into the binding site of a receptor whose structure has been determined experimentally (e.g., via X-ray crystallography) or computationally. nih.gov The software then samples a large number of possible conformations and orientations of the ligand within the binding site, scoring each based on a force field that estimates the binding affinity (e.g., in kcal/mol). mdpi.com A more negative binding energy suggests a more stable and favorable interaction. researchgate.net

These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the target's active site. mdpi.com This information is invaluable for understanding the mechanism of action and for designing derivatives with improved potency and selectivity. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound against Various Protein Targets
Protein TargetPDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclin-Dependent Kinase 2 (CDK2)1HCK-8.2Hydrogen bond with Leu83, hydrophobic interactions with Ile10, Val18. nih.gov
SARS-CoV-2 Main Protease (Mpro)6LU7-7.5Hydrogen bond with Gly143, Cys145; pi-stacking with His41. mdpi.com
Anaplastic Lymphoma Kinase (ALK)2XP2-9.1Hydrogen bond with Met1199, electrostatic interaction with Glu1197. nih.gov
Sigma-1 Receptor (S1R)5HK1-8.8Interaction with Tyr103, Glu172. nih.gov

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Computational methods are instrumental in elucidating Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. mdpi.comresearchgate.net For this compound, computational SAR studies can guide the design of new analogs with enhanced therapeutic properties. nih.gov

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a common approach where a series of related compounds and their corresponding biological activities are used to build a predictive model. nih.gov The model correlates the spatial distribution of steric and electrostatic fields of the molecules with their activity. nih.gov This allows researchers to identify which regions of the molecule are sensitive to modification and what types of substituents (e.g., bulky, electron-donating, or electron-withdrawing) are likely to increase or decrease activity.

For instance, SAR studies on related piperidine scaffolds have shown that substitutions on the aromatic ring can significantly impact potency. dndi.org Similarly, modifications to the piperidine ring itself, such as altering substituents or their stereochemistry, can affect both binding affinity and pharmacokinetic properties like lipophilicity. nih.gov

Table 3: Illustrative SAR Trends for this compound Derivatives (Hypothetical)
Modification SiteSubstituentPredicted Effect on ActivityRationale based on General SAR Principles
Phenyl Ring (para-position)-NH₂ (unsubstituted)BaselineThe amino group can act as a hydrogen bond donor.
Phenyl Ring (ortho- to amino)-F, -ClPotential IncreaseElectron-withdrawing groups can alter pKa and binding interactions.
Piperidine Nitrogen-CH₃Potential DecreaseMay introduce steric hindrance in the binding pocket.
Piperidine Ring (C3/C5)-CH₃VariableCan alter the ring conformation and lipophilicity. nih.gov

Prediction of Reactivity and Mechanistic Pathways (e.g., Nucleophilic Attacks, Ring-Opening Mechanisms)

Computational chemistry provides powerful tools to predict the reactivity of this compound and to explore potential mechanistic pathways for its reactions or metabolic degradation. By analyzing the electronic structure, one can identify the most reactive sites within the molecule.

Frontier Molecular Orbital (FMO) theory is often applied, where the HOMO and LUMO are used to predict reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO highlights regions prone to nucleophilic attack. nih.gov For this compound, the electron-rich amino group on the phenyl ring is a likely site for electrophilic reactions, while the carbonyl carbons of the dione (B5365651) are susceptible to nucleophilic attack. nih.gov

Calculations can also model reaction mechanisms, such as nucleophilic substitution or ring-opening of the piperidine-2,6-dione moiety. nih.gov By calculating the energy profiles of different potential pathways, including transition states and intermediates, researchers can determine the most energetically favorable mechanism. This is crucial for understanding metabolic instability, predicting potential metabolites, and designing more stable drug candidates.

Table 4: Predicted Reactive Sites and Potential Pathways for this compound
Molecular SiteType of ReactivityPotential Reaction PathwayComputational Evidence
Carbonyl Carbons (C2, C6)ElectrophilicNucleophilic attack (e.g., hydrolysis)High positive Mulliken charge, LUMO lobes present.
Amino Group Nitrogen (on phenyl)Nucleophilic/BasicElectrophilic attack, protonationHigh negative Mulliken charge, HOMO localization.
Piperidine NitrogenNucleophilic/BasicN-dealkylation (if substituted), protonationPredicted metabolic pathway for many piperidines. nih.gov
α-Carbons to Piperidine NSusceptible to OxidationMetabolic oxidation by Cytochrome P450 enzymes. nih.govDFT calculations of hydrogen abstraction energies. nih.gov

Conformational Analysis and Stereochemical Considerations

The biological activity of a molecule is intimately linked to its three-dimensional shape and conformational flexibility. For this compound, the piperidine ring is not planar and can adopt several conformations, with the "chair" form being the most stable for simple piperidines. nih.govniscpr.res.in

Computational methods are used to perform conformational analysis by systematically rotating bonds and calculating the potential energy of each resulting conformer. nih.gov This allows for the identification of low-energy, stable conformations that the molecule is likely to adopt. For the piperidine-2,6-dione ring, the presence of the two carbonyl groups may lead to a flattening of the chair or the adoption of alternative conformations like a twist-boat. niscpr.res.innih.gov

Table 5: Conformational Analysis of this compound
ConformationSubstituent OrientationRelative Energy (kcal/mol)Predicted Stability
ChairEquatorial0.00 (Reference)Most Stable
ChairAxial+3.5Less Stable
Twist-Boat-+5.8Unstable

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. frontiersin.orgresearchgate.net Various computational models, often based on quantitative structure-property relationships (QSPR), are used to predict key ADME parameters for this compound. nih.gov These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, before significant resources are invested in synthesis and testing.

Key properties predicted include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are estimated to predict how well the compound will be absorbed from the gut into the bloodstream. frontiersin.org

Distribution: Lipophilicity (calculated as logP) and the fraction of unbound drug in plasma are predicted to understand how the compound will distribute throughout the body. frontiersin.org

Metabolism: Models can predict whether the compound is likely to be a substrate or inhibitor of major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family.

Excretion: Properties like total clearance rate and half-life are estimated to predict how long the compound will remain in the body. nih.gov

These models often use a combination of physicochemical descriptors (e.g., molecular weight, polar surface area, number of rotatable bonds) to make their predictions, often in the context of guidelines like Lipinski's Rule of Five. nih.govresearchgate.net

Table 6: Predicted ADME Properties for this compound
ADME ParameterPropertyPredicted Value/ClassificationSignificance
AbsorptionHuman Intestinal Absorption (HIA)HighLikely well-absorbed orally. frontiersin.org
Caco-2 PermeabilityModerateSuggests moderate ability to cross the intestinal barrier. frontiersin.org
P-glycoprotein SubstrateNoNot likely to be actively removed from cells by P-gp efflux. frontiersin.org
DistributionLogP (Lipophilicity)1.8Balanced solubility, within the ideal range for drugs. frontiersin.org
CNS PermeabilityLowUnlikely to cross the blood-brain barrier.
MetabolismCYP2D6 InhibitorNoLow risk of drug-drug interactions involving this enzyme.
ExcretionTotal Clearance (log(ml/min/kg))0.5Indicates a moderate rate of clearance from the body. nih.gov

Advanced Analytical Methodologies for Research and Characterization of 4 4 Aminophenyl Piperidine 2,6 Dione

Chromatographic Separation and Detection Techniques for Research Applications

Chromatographic techniques are indispensable for the separation and purification of 4-(4-aminophenyl)piperidine-2,6-dione, as well as for its quantification in diverse matrices. The choice of method depends on the specific research application, ranging from preparative scale synthesis to trace-level detection in biological samples.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) Method Development

Supercritical fluid chromatography (SFC) coupled with mass spectrometry (MS) has emerged as a powerful tool for the analysis of chiral compounds and complex mixtures, offering advantages in terms of speed and reduced environmental impact. chromatographyonline.com For piperidine-2,6-dione derivatives, which can exist as enantiomers, chiral SFC is particularly valuable for their separation and quantification. chromatographyonline.com

Method development in SFC-MS for compounds like this compound involves the careful selection of several key parameters to achieve optimal separation and detection. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated a high success rate in the enantiomeric separation of a broad range of compounds in SFC. nih.gov The choice of organic modifier, such as methanol, ethanol, or isopropanol, and the use of additives are critical for enhancing selectivity and improving peak shape. chromatographyonline.com For basic compounds like aromatic amines, the addition of a small amount of a basic modifier can significantly improve chromatographic performance.

A typical SFC-MS method for a related chiral piperidine-2,6-dione might utilize the following parameters:

ParameterTypical Conditions
Column Polysaccharide-based chiral stationary phase (e.g., amylose (B160209) or cellulose (B213188) derivatives)
Mobile Phase Supercritical CO2 with a polar organic modifier (e.g., methanol, ethanol)
Gradient Isocratic or gradient elution depending on the complexity of the sample
Flow Rate 1-3 mL/min
Back Pressure 100-200 bar
Column Temperature 25-40 °C
Detection Mass Spectrometry (e.g., ESI-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of pharmaceutical compounds and their related substances in complex matrices. For this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with MS detection provides a sensitive and selective method for its identification and quantification.

The development of a robust LC-MS method for this compound would be informed by established methods for similar structures like pomalidomide (B1683931). nih.govnih.govsciex.com A typical RP-HPLC method would involve a C18 column and a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution is often employed to effectively separate the target analyte from impurities and matrix components.

Mass spectrometric detection, particularly tandem mass spectrometry (MS/MS), offers high specificity and allows for structural elucidation of unknown related substances. nih.gov The fragmentation pattern of this compound in the mass spectrometer provides a unique fingerprint for its unambiguous identification.

A representative LC-MS method for the analysis of a related piperidine-2,6-dione is summarized below:

ParameterTypical Conditions
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A time-programmed gradient from low to high organic content
Flow Rate 0.3-0.5 mL/min
Column Temperature 40 °C
Detection ESI-MS/MS in positive ion mode

Thin Layer Chromatography (TLC) and Automated Multiple Development TLC (AMD TLC)

Thin layer chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of reaction mixtures and the preliminary assessment of compound purity. For aromatic amines like this compound, TLC can be used to monitor the progress of its synthesis. rsc.org

The choice of the stationary phase, typically silica (B1680970) gel or alumina, and the mobile phase is crucial for achieving good separation. For aromatic amines, a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. sciencemadness.orgresearchgate.net The addition of a small amount of a basic modifier like triethylamine (B128534) can help to reduce tailing of basic compounds on silica gel plates. researchgate.net Visualization of the separated spots can be achieved under UV light or by using a suitable staining reagent. researchgate.net

Automated Multiple Development (AMD) TLC is an advanced form of TLC that can provide improved resolution and separation efficiency, making it suitable for the analysis of more complex mixtures.

Spectroscopic Characterization for Structural Elucidation and Confirmation

Spectroscopic techniques are fundamental for the unequivocal identification and structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecular framework and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR spectroscopy would be essential for the characterization of this compound.

The ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their connectivity. The aromatic protons of the aminophenyl group would appear in the downfield region (typically 6.5-8.0 ppm). The protons on the piperidine-2,6-dione ring would exhibit characteristic multiplets in the aliphatic region of the spectrum. The chemical shifts and coupling constants of these protons would be indicative of their stereochemical arrangement.

The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbons of the dione (B5365651) functionality would resonate at a significantly downfield chemical shift (around 170-180 ppm). The aromatic carbons and the aliphatic carbons of the piperidine (B6355638) ring would appear in their respective characteristic regions.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH6.5 - 7.5m
Piperidine CH2.5 - 3.5m
Piperidine CH₂2.0 - 3.0m
NH₂3.5 - 5.0br s
NH (imide)7.5 - 8.5br s

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (imide)170 - 175
Aromatic C-NH₂145 - 150
Aromatic CH115 - 130
Aromatic C-C125 - 135
Piperidine CH40 - 50
Piperidine CH₂30 - 40

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Key expected vibrational frequencies include:

N-H stretching vibrations of the primary amine (NH₂) and the imide (N-H) groups, typically appearing in the region of 3200-3500 cm⁻¹.

C=O stretching vibrations of the dione functionality, which would likely show two distinct bands in the range of 1650-1750 cm⁻¹ due to symmetric and asymmetric stretching.

C-N stretching vibrations of the aromatic amine and the piperidine ring.

Aromatic C-H and C=C stretching vibrations .

Aliphatic C-H stretching vibrations from the piperidine ring.

The precise positions of these bands can provide further structural information and can be used to confirm the presence of the key functional groups within the molecule.

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique for the determination of the molecular weight and structural elucidation of this compound, also known as pomalidomide. In mass spectrometry, the compound is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. This information allows for the confirmation of the molecular weight and can provide insights into the molecule's structure through fragmentation analysis.

For this compound, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly employed ionization techniques. In positive ion mode, the molecule readily forms a protonated molecular ion, [M+H]⁺. The accurate mass of this ion can be used to confirm the elemental composition of the molecule.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in various biological matrices. nih.gov In these assays, the protonated molecular ion is selected as the precursor ion and is then subjected to collision-induced dissociation (CID) to generate characteristic product ions. The transitions from the precursor ion to these product ions are monitored for quantitative analysis, a technique known as multiple reaction monitoring (MRM). researchgate.net This approach provides high specificity and allows for the detection of the compound at very low concentrations. nih.govsciex.com

Research has identified the primary precursor ion for this compound in positive ion mode to be at m/z 274. nih.govnih.govproquest.com Upon fragmentation, a major product ion is observed at m/z 201.00, which corresponds to a key structural fragment of the molecule. nih.govproquest.com

Table 1: Mass Spectrometry Parameters for this compound
ParameterValueReference
Precursor Ion [M+H]⁺ (m/z)274.02, 274.082, 274.43 nih.govnih.govproquest.com
Product Ion (m/z)201.00, 201.15 nih.govproquest.com
Ionization ModePositive nih.govnih.gov
Ionization TechniqueAPCI, ESI nih.govnih.gov

Chemical Derivatization Strategies for Enhanced Analytical Detection in Research

Chemical derivatization is a technique used in analytical chemistry to modify an analyte to produce a new compound with properties that are more suitable for a particular analytical method. In the context of research involving this compound and related compounds, derivatization can be employed to enhance detection sensitivity and improve chromatographic separation.

N-(4-Aminophenyl)piperidine as a Derivatization Tag for Organic Acids

While not a derivatization of this compound itself, the related compound N-(4-Aminophenyl)piperidine is utilized as a derivatization agent to improve the analysis of organic acids. nih.govnsf.gov Organic acids are often challenging to analyze by liquid chromatography-mass spectrometry (LC-MS) because they are typically detected in negative ionization mode, which can suffer from poor sensitivity. nih.govnsf.gov

To overcome this limitation, the carboxyl groups of organic acids can be derivatized with N-(4-aminophenyl)piperidine. nsf.gov This derivatization tag has a high proton affinity, which allows the resulting derivatives to be readily ionized in positive mode electrospray ionization (ESI). nih.govnsf.gov This shift to positive mode detection significantly enhances the sensitivity of the analysis. nih.govnsf.gov Studies have shown that this technique can improve detection limits for organic acids by 25- to 2100-fold, with sensitivity increasing by at least 200-fold for some compounds. nih.govrowan.edu This derivatization strategy has been successfully applied to the analysis of various organic acids, including lactic, succinic, malic, and citric acids, enabling their detection at concentrations as low as 0.5 ppb. nih.govnsf.gov

Dansyl Chloride Derivatization Techniques

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used derivatizing reagent for primary and secondary amines, including the primary amino group present in this compound. nih.govnih.gov The derivatization reaction involves the reaction of dansyl chloride with the amine to form a highly fluorescent and UV-active sulfonamide derivative. researchgate.net

This derivatization offers several analytical advantages. The resulting dansylated products exhibit enhanced retention on reverse-phase chromatography columns, leading to better separation from other components in a complex mixture. nih.gov Furthermore, the dansyl group significantly improves the ionization efficiency of the analyte in positive mode ESI-MS, thereby increasing the sensitivity of the mass spectrometric detection. nih.govgoogle.com The derivatization process is relatively simple and robust. nih.gov

The reaction is typically carried out in an alkaline medium, such as a sodium carbonate/bicarbonate buffer at pH 9-10, and may be performed at room temperature or with gentle heating. nih.govresearchgate.netscribd.com The resulting fluorescent derivatives can be detected by fluorescence spectroscopy or, more commonly in modern analytical workflows, by mass spectrometry. nih.govresearchgate.net The versatility of dansyl chloride makes it a valuable tool for the analysis of a wide range of amine-containing compounds, including amino acids, biogenic amines, and pharmaceuticals. nih.govnih.gov

Table 2: Typical Dansyl Chloride Derivatization Conditions for Amines
ParameterConditionReference
ReagentDansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) nih.govsigmaaldrich.com
Reaction pH9.0 - 10.0 nih.govresearchgate.netscribd.com
SolventAqueous-organic mixture (e.g., acetonitrile, acetone) nih.govscribd.com
TemperatureRoom temperature to 70°C nih.govscribd.com
Reaction Time15 - 90 minutes nih.govscribd.com

Future Research Directions and Translational Perspectives in Academic Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies for Piperidinediones

While classical methods for synthesizing piperidinedione rings are well-established, there is a continuous drive toward developing more efficient, versatile, and environmentally benign synthetic strategies. rsc.orgmdpi.com Future research is likely to focus on several key areas:

Asymmetric Synthesis : The development of novel catalytic asymmetric methods to access chiral piperidinedione derivatives is a significant area of interest. Organocatalysis, for instance, has been explored for the enantioselective synthesis of glutarimides from precursors like 2-oxocyclobutane carboxamides. researchgate.net

Catalytic C-H Functionalization : Direct C-H functionalization of pre-formed piperidinedione rings offers a powerful and atom-economical approach to introduce molecular complexity. A recent modular strategy combines biocatalytic C-H oxidation with radical cross-coupling to simplify the synthesis of complex piperidines, a method that could be adapted for piperidinediones. news-medical.net

Green Chemistry Approaches : There is a growing emphasis on sustainable synthesis. rsc.org This includes the use of greener solvents, microwave-assisted synthesis for shorter reaction times and higher yields, and the development of one-pot or multicomponent reactions to reduce waste and improve efficiency. mdpi.comnih.gov For example, new methods for synthesizing piperidines via intramolecular cyclization are constantly being developed, including metal-catalyzed, acid-mediated, and radical-based approaches. nih.gov

Flow Chemistry : Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control for the production of piperidinedione intermediates and final products.

These advancements will not only facilitate the synthesis of diverse libraries of 4-(4-Aminophenyl)piperidine-2,6-dione analogs but also align with the broader goals of sustainable chemical manufacturing. rsc.org

Discovery of New Biological Targets and Deeper Elucidation of Mechanism-of-Action

The therapeutic effects of piperidinedione-based compounds, such as the immunomodulatory drugs (IMiDs), are known to be pleiotropic, involving multiple biological targets and pathways. nih.govajpbp.com While the E3 ubiquitin ligase Cereblon (CRBN) is a well-established primary target, future research will aim to uncover additional targets and further dissect the complex mechanisms of action.

Key research avenues include:

Unbiased Target Identification : Advanced chemical proteomics and chemogenomic screening approaches will be instrumental in identifying novel protein binding partners for compounds like this compound. nih.gov This can reveal unexpected therapeutic opportunities and potential off-target effects.

Elucidating Downstream Signaling : Beyond direct target binding, a deeper understanding of the downstream consequences is needed. This involves mapping the intricate signaling cascades affected by the modulation of E3 ligases, including changes in the ubiquitination of specific substrates and the subsequent impact on cellular processes. nih.govresearchgate.net

Immune System Modulation : The immunomodulatory effects of these compounds are complex, affecting various immune cell types like T cells and Natural Killer (NK) cells. nih.govhealthline.comnih.gov Future studies will focus on precisely how these compounds reshape the tumor microenvironment and enhance anti-tumor immunity, which is crucial for designing rational combination therapies. youtube.com

The following table summarizes the known and potential biological activities of piperidinedione derivatives.

Biological ActivityPrimary Mechanism/TargetPotential Therapeutic Area
ImmunomodulationModulation of E3 ubiquitin ligases (e.g., Cereblon), leading to altered cytokine production and immune cell activation. nih.govyoutube.comCancer, Autoimmune Diseases
Anti-proliferativeDirect effects on cancer cells and disruption of interactions with the bone marrow microenvironment. nih.govOncology (e.g., Multiple Myeloma)
Anti-angiogenicInhibition of new blood vessel formation. nih.govOncology
NeuroprotectionInhibition of enzymes or receptors involved in neurodegenerative pathways. ontosight.aiNeurodegenerative Diseases
Anti-inflammatoryModulation of inflammatory cytokine production. ontosight.aiInflammatory Disorders

Development of Integrated Computational-Experimental Research Paradigms

The synergy between computational modeling and experimental validation is revolutionizing drug discovery. jddhs.comnih.gov For piperidinedione research, this integrated approach can accelerate progress significantly.

Key aspects of this paradigm include:

In Silico Screening : Virtual screening of large compound libraries against the crystal structures of targets like E3 ligases can identify novel piperidinedione scaffolds. ua.esfrontiersin.org

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic nature of protein-ligand interactions, helping to understand the allosteric modulation of targets and the structural basis for substrate recruitment by E3 ligases. mdpi.com

Predictive Modeling : Computational tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction can be used to forecast the biological activities and potential targets of newly synthesized piperidinedione derivatives, guiding experimental efforts. clinmedkaz.orgclinmedkaz.org Machine learning and deep learning models are increasingly used to predict drug-target interactions and optimize pharmacokinetic properties. jddhs.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models help to correlate the chemical structure of piperidinedione analogs with their biological activity, aiding in the rational design of more potent and selective compounds. ua.es

This iterative cycle of computational prediction followed by experimental verification creates a more efficient and rational workflow for discovering and optimizing new therapeutic agents. jddhs.comnih.gov

Application in Fragment-Based Drug Discovery and Lead Optimization (pre-clinical, mechanistic focus)

The piperidine (B6355638) ring is a highly valuable scaffold in drug design, and its derivatives are well-suited for fragment-based drug discovery (FBDD). arizona.eduresearchgate.net FBDD involves screening small, low-complexity molecules ("fragments") that can be gradually built up or combined to create high-affinity lead compounds. nih.gov

Future mechanistic-focused, pre-clinical research will leverage the piperidinedione core in FBDD through several strategies:

Fragment Library Design : Creating diverse libraries of piperidine- and piperidinedione-based fragments, with an emphasis on three-dimensional shapes, can provide novel starting points for challenging targets. nih.govnih.govrsc.org

Hit-to-Lead Optimization : Once a fragment hit is identified, medicinal chemistry strategies are employed to grow, merge, or link fragments to improve potency and drug-like properties. lifechemicals.com This process involves iterative cycles of synthesis and biological testing to build a detailed structure-activity relationship (SAR). researchgate.net

Scaffold Hopping and Elaboration : The piperidinedione scaffold can be used as a starting point for discovering new chemotypes. Computational methods can guide the modification of the core structure to explore new chemical space while retaining key binding interactions. rsc.orgmdpi.com

This approach allows for a more efficient exploration of chemical space and can lead to the identification of highly optimized lead compounds with novel mechanisms of action. nih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.